Functional Selectivity for PKA over Epac in a Vascular Relaxation Model
In a functional assay using permeabilized murine basilar arteries, the PKA-selective activator 6-Bnz-cAMP induced relaxation with a pD2 of -6.3 (young) and -5.8 (old). In contrast, the Epac-selective activator 8-pCPT-2′-O-Me-cAMP induced relaxation with a pD2 of -4.4 (young) and -4.0 (old). Crucially, Sp-6-Phe-cAMPS (designated as a PKA activator) elicited no relaxing effect in either age group, demonstrating its functional inability to activate Epac-mediated relaxation pathways [1]. This provides direct evidence that Sp-6-Phe-cAMPS, unlike the comparator PKA activator 6-Bnz-cAMP, does not elicit a relaxation response that could be confounded by Epac signaling in this vascular preparation.
| Evidence Dimension | Vascular relaxation (pD2, negative logarithm of EC50) |
|---|---|
| Target Compound Data | No relaxing effect |
| Comparator Or Baseline | 6-Bnz-cAMP (PKA activator): pD2 = -6.3 (young), -5.8 (old); 8-pCPT-2′-O-Me-cAMP (Epac activator): pD2 = -4.4 (young), -4.0 (old) |
| Quantified Difference | No response for Sp-6-Phe-cAMPS vs. measurable pD2 values for comparators |
| Conditions | Permeabilized murine basilar arteries, pre-contracted with Ca2+ |
Why This Matters
Confirms that Sp-6-Phe-cAMPS does not functionally activate Epac, making it essential for experiments requiring pure PKA pathway interrogation without Epac crosstalk in vascular or other tissues.
- [1] Welter, J., et al. (2020). Epac-mediated relaxation in murine basilar arteries depends on membrane permeability of cyclic nucleotide analogues and endothelial aging. Gen Physiol Biophys. 39(4): 319-329. PMID: 32329443. View Source
